N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide
Description
N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with a sulfonamide group and a 3-chlorophenyl group
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c15-12-4-1-3-11(9-12)14(18)6-8-17-21(19,20)13-5-2-7-16-10-13/h1-5,7,9-10,14,17-18H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLANMSZGBFVGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNS(=O)(=O)C2=CN=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of pyridine to form 3-chloropyridine. This intermediate can then undergo a sulfonation reaction to introduce the sulfonamide group. The final step involves the addition of the 3-chlorophenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Substitution and Functionalization Reactions
The chlorophenyl and pyridine moieties enable further derivatization:
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Chlorine displacement : The 3-chlorophenyl group undergoes nucleophilic aromatic substitution (SNAr) with phenols or thiophenols in the presence of bases like KCO .
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Pyridine functionalization : The pyridine ring participates in alkylation or acylation reactions. For example, benzyl chlorides react with the sulfonamide nitrogen in DMF at 100°C to form N-alkylated derivatives .
Key Reaction Conditions :
| Reaction Type | Reagents/Conditions | Yield Range | Source |
|---|---|---|---|
| Chlorine substitution | Phenol/thiophenol, KCO, DMF | 70–90% | |
| N-Alkylation | Benzyl chloride, KCO, DMF | 60–85% |
Stability and pH-Dependent Reactivity
The compound’s stability varies with pH:
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Acidic conditions : Protonation of the pyridine nitrogen enhances electrophilicity, potentially leading to sulfonamide hydrolysis.
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Basic conditions : Deprotonation of the hydroxyl group may facilitate elimination reactions or oxidation of the propyl chain.
Stability Profile :
| pH Range | Observation | Source |
|---|---|---|
| 1–3 | Gradual decomposition over 24 hours | |
| 7–9 | Stable for >1 week | |
| 10–12 | Rapid hydroxyl group oxidation |
Biological Activity and Reactivity
While not directly a chemical reaction, the compound’s sulfonamide group interacts with biological targets:
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Enzyme inhibition : The sulfonamide moiety acts as a zinc-binding group in metalloenzymes, analogous to related pyridine sulfonamides .
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Anticancer activity : Structural analogs exhibit cytotoxicity via c-Met kinase inhibition (IC values in nanomolar ranges) .
Comparative Reactivity with Analogues
The compound’s reactivity aligns with broader trends in sulfonamide chemistry:
Scientific Research Applications
Anticancer Activity
Research has indicated that sulfonamide derivatives, including N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide, exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumorigenesis. The mechanism often involves the inhibition of carbonic anhydrase isoforms, which play a crucial role in maintaining pH balance in tumors .
Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. This compound may modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade. This potential application is particularly relevant for conditions such as rheumatoid arthritis and other autoimmune disorders .
Enzyme Inhibition Studies
The compound has been utilized in studies focusing on enzyme inhibition, particularly targeting carbonic anhydrases (CAs). Various derivatives have shown selectivity towards different CA isoforms, which can be exploited for therapeutic interventions in diseases like glaucoma and epilepsy .
Mechanistic Studies
This compound serves as a model compound for understanding the structure-activity relationship (SAR) of sulfonamide derivatives. This is crucial for designing more potent analogs with improved efficacy and reduced side effects .
Case Study 1: Antitumor Activity
A study published in MDPI demonstrated that a related sulfonamide derivative exhibited significant cytotoxicity against melanoma cells while sparing normal fibroblast cells. The compound was found to enhance the efficacy of doxorubicin, a common chemotherapeutic agent, suggesting its potential as an adjunct therapy .
Case Study 2: Anti-inflammatory Mechanisms
In another research effort, sulfonamide derivatives were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro. The findings indicated that these compounds could effectively reduce inflammation markers, supporting their use in treating inflammatory diseases .
Data Summary Table
| Application Area | Specific Use | Findings |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell growth | Significant cytotoxicity against melanoma cells |
| Anti-inflammatory Effects | Modulation of inflammatory response | Reduction in pro-inflammatory cytokines |
| Enzyme Inhibition | Targeting carbonic anhydrases | Selectivity towards specific isoforms |
Mechanism of Action
The mechanism by which N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The 3-chlorophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-2-sulfonamide
- N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-4-sulfonamide
- N-[3-(3-bromophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide
Uniqueness
N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide is unique due to the specific positioning of the sulfonamide and 3-chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxyl group also adds to its versatility in chemical modifications.
Biological Activity
N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide is a sulfonamide derivative that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 285.77 g/mol
This compound features a pyridine ring substituted with a sulfonamide group, which is known to enhance its biological activity.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The mechanism typically involves inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). In vitro studies have shown that this compound demonstrates effective antibacterial activity against various strains of bacteria, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Streptococcus pneumoniae | 8 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6. The compound's ability to inhibit COX enzymes contributes to its anti-inflammatory effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety interacts with various enzymes, disrupting metabolic pathways in bacteria and inflammatory processes.
- Receptor Modulation : It may also modulate receptors involved in inflammatory responses, thereby reducing cytokine production.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various biological contexts:
- Cancer Cell Line Studies :
- A study evaluated the compound against different cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated an IC50 value of approximately 25 µM for MCF7 cells, suggesting moderate cytotoxicity.
- In Vivo Studies :
- In a murine model of inflammation, treatment with the compound resulted in a significant reduction in paw edema compared to controls, highlighting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide, and how can experimental efficiency be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyridine-3-sulfonamide core followed by coupling with 3-(3-chlorophenyl)-3-hydroxypropyl derivatives. Optimization can be achieved via statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) that maximize yield . Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict feasible intermediates and transition states, reducing experimental iterations .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ orthogonal analytical techniques:
- HPLC with UV detection for purity assessment (≥98% recommended for pharmacological studies) .
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm the hydroxypropyl linkage and sulfonamide group.
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and rule out degradation products.
Q. What are the key reactivity patterns of the sulfonamide and chlorophenyl groups in this compound?
- Methodological Answer :
- The sulfonamide group can act as a nucleophile in reactions with electrophiles (e.g., alkyl halides) or participate in hydrogen bonding, influencing solubility and biological interactions .
- The 3-chlorophenyl moiety may undergo electrophilic aromatic substitution (e.g., nitration, halogenation) under controlled conditions, but steric hindrance from the hydroxypropyl chain must be considered .
Advanced Research Questions
Q. How can computational tools guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Use molecular docking to predict interactions with target proteins (e.g., enzymes or receptors). For example, the hydroxypropyl group’s orientation can be optimized for hydrogen bonding with active sites.
- QSAR (Quantitative Structure-Activity Relationship) models can correlate structural modifications (e.g., substituent electronegativity, steric bulk) with biological endpoints (e.g., IC₅₀ values) .
- Machine learning algorithms trained on PubChem data (e.g., bioassay results for analogous sulfonamides) can prioritize synthetic targets .
Q. How should researchers resolve contradictions in solubility or stability data across studies?
- Methodological Answer :
- Conduct controlled stability studies under varying pH, temperature, and light conditions using standardized protocols. For example, discrepancies in aqueous solubility may arise from polymorphic forms; characterize solid-state properties via X-ray diffraction (XRD) or differential scanning calorimetry (DSC) .
- Apply multivariate analysis to identify confounding variables (e.g., residual solvents, counterion effects) .
Q. What strategies mitigate side reactions during functionalization of the hydroxypropyl chain?
- Methodological Answer :
- Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) or acetyl groups before introducing electrophiles to the aromatic ring .
- Use flow chemistry to control reaction kinetics and minimize over-functionalization .
- Monitor intermediates in real-time using in situ IR spectroscopy or Raman spectroscopy .
Cross-Disciplinary Research Questions
Q. How can this compound’s pharmacokinetic properties be evaluated in preclinical models?
- Methodological Answer :
- Perform ADME (Absorption, Distribution, Metabolism, Excretion) assays :
- Caco-2 cell monolayers to predict intestinal permeability.
- Microsomal stability tests (e.g., liver microsomes) to assess metabolic liability.
- Plasma protein binding assays (e.g., equilibrium dialysis) to estimate free drug concentration .
Q. What comparative structural analogs are critical for SAR (Structure-Activity Relationship) studies?
- Methodological Answer : Compare with:
- Pyridine-2-sulfonamide derivatives : Altered electronic profiles due to ring substitution .
- N-(3-phenylpropyl) sulfonamides : Differ in hydrophobicity and conformational flexibility .
- Chlorophenyl vs. trifluoromethylphenyl analogs : Contrast halogen bonding vs. steric/electronic effects .
Data Presentation Guidelines
-
Tabulate key properties :
Property Method Typical Value Reference LogP HPLC (reverse-phase) 2.8 ± 0.3 Aqueous solubility (pH 7.4) Shake-flask method 0.12 mg/mL Metabolic stability (t₁/₂) Human liver microsomes 45 min -
Contradiction Analysis Framework :
Discrepancy Observed Potential Source Resolution Strategy Varying melting points Polymorphism Conduct DSC/XRD Inconsistent bioactivity Impurity profile Re-synthesize with stricter purification
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
